molecular formula C16H18N2O2S2 B2980054 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 1705439-14-0

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2980054
CAS No.: 1705439-14-0
M. Wt: 334.45
InChI Key: CHCZNLVALARHAG-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties are influenced by factors like molecular weight, polarity, and the presence of functional groups.

Scientific Research Applications

Facile Synthesis of Novel Compounds

A study by Koza et al. (2013) reports the synthesis of novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. This research outlines the regiospecific conversion of ester functionalities to acids and the oxidation of methylene groups to ketoesters. Intramolecular cyclization and subsequent reactions yield a variety of derivatives, highlighting the compound's utility in synthesizing fused pyridazinone skeletons and other complex structures (Koza et al., 2013).

Aza-Piancatelli Rearrangement

Reddy et al. (2012) describe the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This methodology is noted for its good yields, high selectivity, and efficient reaction times, demonstrating the compound's role in producing structurally diverse heterocycles (Reddy et al., 2012).

Novel Heterocyclization Approach

Damavandi et al. (2012) highlight a catalyst-free, one-pot synthesis of polysubstituted furans, including derivatives of the compound . This multicomponent reaction involves 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide, showcasing the compound's versatility in synthesizing polysubstituted furan derivatives (Damavandi et al., 2012).

Methanol Addition to Dihapto-Coordinated Rhenium Complexes

Friedman and Harman (2001) explore the acid-catalyzed methanol addition to dihapto-coordinated rhenium complexes of furan, resulting in 2-methoxy-2,3-dihydrofuran complexes. This study provides insight into the stereochemistry of methanol addition and the potential for synthesizing vinyl ether derivatives, highlighting the compound's utility in complex metal-organic frameworks (Friedman & Harman, 2001).

Synthesis of 3-Methylthio-Substituted Derivatives

Yin et al. (2008) discuss a novel approach for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, starting from aryl methyl ketones. The described domino process involving reduction and Paal-Knorr furan synthesis demonstrates the compound's applicability in generating diverse heterocyclic structures with potential therapeutic applications (Yin et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological activity or developing new synthetic routes .

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-21-15-12(4-2-7-17-15)16(19)18-8-6-14(22-11-9-18)13-5-3-10-20-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZNLVALARHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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